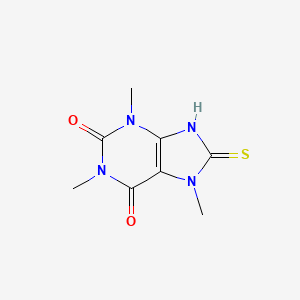
8-mercapto-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
説明
8-mercapto-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Methylthioadenosine (MTA), is a sulfur-containing nucleoside that is naturally present in all mammalian cells. MTA is a metabolic byproduct of S-adenosylmethionine (SAM), a key methyl donor in cellular methylation reactions. MTA is involved in various physiological and biochemical processes, including cell growth, proliferation, differentiation, and apoptosis. In recent years, MTA has emerged as a potential therapeutic target for various diseases, including cancer, inflammation, and metabolic disorders.
作用機序
MTA exerts its biological effects by regulating various signaling pathways, including the adenosine receptor signaling pathway, the AMPK signaling pathway, and the mTOR signaling pathway. MTA also serves as a substrate for the enzyme methylthioadenosine phosphorylase (MTAP), which catalyzes the conversion of MTA to adenine and 5-methylthioribose-1-phosphate (MTR-1-P). The depletion of MTAP in cancer cells leads to the accumulation of MTA, which inhibits tumor growth and induces apoptosis.
Biochemical and Physiological Effects:
MTA has been shown to regulate various biochemical and physiological processes, including cell growth, proliferation, differentiation, and apoptosis. MTA also regulates glucose and lipid metabolism by activating AMPK. MTA exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. MTA also regulates the immune response by modulating the activity of T cells and macrophages.
実験室実験の利点と制限
MTA is a versatile molecule that can be used in various lab experiments, including cell culture, animal studies, and clinical trials. MTA is readily available and can be synthesized using various methods. However, MTA has some limitations, including its instability in aqueous solutions, its short half-life in vivo, and its potential toxicity at high concentrations.
将来の方向性
MTA has emerged as a potential therapeutic target for various diseases, including cancer, inflammation, and metabolic disorders. Future research should focus on the development of novel MTA-based therapies for these diseases. Future research should also focus on the identification of new targets and signaling pathways regulated by MTA. Additionally, future research should focus on the optimization of MTA synthesis methods and the development of new MTA analogs with improved stability and bioavailability.
合成法
MTA can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of adenosine with thiourea or thioacetamide in the presence of a reducing agent. Enzymatic synthesis involves the use of adenosine deaminase and purine nucleoside phosphorylase to convert adenosine to MTA. Microbial fermentation involves the use of bacteria or yeast to produce MTA from SAM.
科学的研究の応用
MTA has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MTA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. MTA also exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In metabolic disorders, MTA has been shown to regulate glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK).
特性
IUPAC Name |
1,3,7-trimethyl-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-10-4-5(9-7(10)15)11(2)8(14)12(3)6(4)13/h1-3H3,(H,9,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGLXCHNDQITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170761 | |
| Record name | Caffeine, 8-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1790-74-5 | |
| Record name | Caffeine, 8-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Caffeine, 8-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-4-(1H-pyrazol-1-yl)butanamide hydrochloride](/img/structure/B5661855.png)
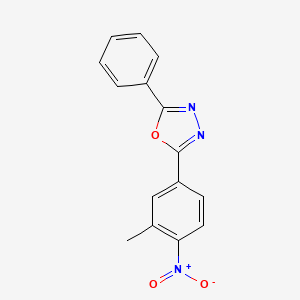
![2-methyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5661877.png)
![3-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5661879.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B5661884.png)
![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5661896.png)
![rel-(3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5661897.png)
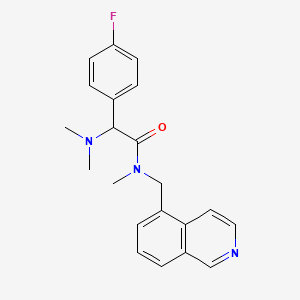

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5661908.png)
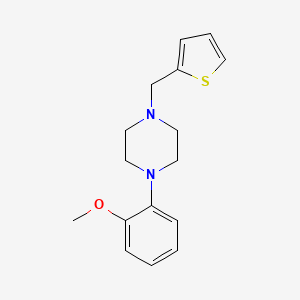
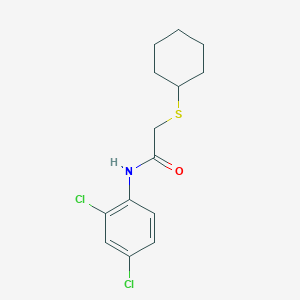
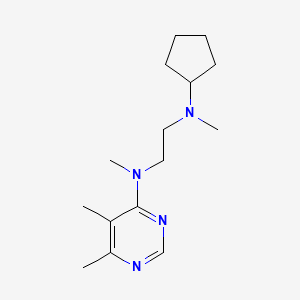
![6-methyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}nicotinic acid](/img/structure/B5661929.png)